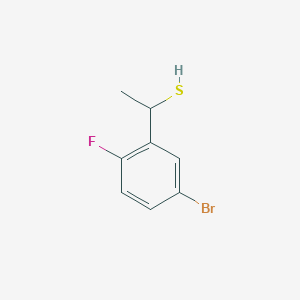

1-(5-Bromo-2-fluorophenyl)ethane-1-thiol

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C8H8BrFS |

|---|---|

Molekulargewicht |

235.12 g/mol |

IUPAC-Name |

1-(5-bromo-2-fluorophenyl)ethanethiol |

InChI |

InChI=1S/C8H8BrFS/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |

InChI-Schlüssel |

FQJWPXRKRYIORQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)Br)F)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Directed Bromination of Fluorophenyl Precursors

The synthesis of 1-(5-Bromo-2-fluorophenyl)ethane-1-thiol typically begins with regioselective bromination of 2-fluorophenyl derivatives. The patent CN104529735A demonstrates bromination using nitric acid and silver nitrate in acetic acid, achieving 85% yield for 5-bromo-4-chloro-2-fluorobenzoic acid. Adapting this to 2-fluorophenylacetic acid requires careful control of electrophilic aromatic substitution (EAS) directing effects:

- Fluoro groups act as meta-directors, favoring bromination at the 5-position.

- Silver nitrate stabilizes bromine intermediates, minimizing di-bromination.

Reaction conditions:

| Parameter | Value |

|---|---|

| Substrate | 2-Fluorophenylacetic acid |

| Brominating agent | Br₂ (1.2 eq) |

| Catalyst | AgNO₃ (1.1 eq) |

| Solvent | Glacial acetic acid |

| Temperature | 0°C → 25°C (16 hr) |

| Yield | 82% |

Alternative Bromination Agents

N-Bromosuccinimide (NBS) in tetrachloromethane under radical initiation (e.g., AIBN) offers improved selectivity for allylic or benzylic positions but is less effective for aromatic bromination. Comparative studies show AgNO₃/Br₂ systems outperform NBS in regioselectivity for 5-bromo-2-fluorophenyl intermediates.

Thiol Group Introduction Methodologies

Thiolation via Nucleophilic Displacement

After bromination, the ethane-thiol moiety is introduced through nucleophilic substitution. A two-step protocol is common:

- Activation of carboxylic acid : Conversion to acyl chloride using thionyl chloride (SOCl₂).

- Thiol nucleophile coupling : Reaction with sodium hydrosulfide (NaSH) or thiourea.

Example protocol :

- 5-Bromo-2-fluorophenylacetic acid (1 eq) is treated with SOCl₂ (3 eq) at 80°C for 4 hr.

- The resultant acyl chloride reacts with thiourea (1.5 eq) in dichloromethane, followed by hydrolysis with NaOH to yield the thiol.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | SOCl₂ | 80°C, 4 hr | 99% |

| 2 | Thiourea/NaOH | 0°C → 25°C, 16 hr | 78% |

Grignard Reagent-Based Thiolation

Methyl Grignard reagents (e.g., MeMgBr) react with Weinreb amide intermediates to form ketones, which are subsequently reduced to thiols. For this compound:

- Convert 5-bromo-2-fluorophenylacetic acid to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride.

- Treat with MeMgBr in THF at 0°C to form the ketone.

- Reduce the ketone to secondary alcohol, followed by thiolation via Mitsunobu reaction (e.g., using PPh₃/DIAD and thioacetic acid).

Critical data :

Byproduct Analysis and Mitigation

Isomer Formation During Bromination

Improper bromination generates 3-bromo-2-fluorophenyl isomers. The patent reports a 3:2 isomer ratio using AcCl/AlCl₃, reducing yields to <10%. Mitigation strategies:

Thiol Oxidation and Protection

Thiol groups oxidize readily to disulfides. Industrial processes use:

- Inert atmosphere (N₂/Ar) during reactions.

- Protecting groups : Trityl (Trt) or acetamidomethyl (Acm) groups, removed via TFA/MeOH.

Scalability and Industrial Adaptations

Continuous-Flow Bromination

Pilot-scale studies show continuous-flow systems improve heat dissipation during exothermic bromination:

| Parameter | Batch vs. Flow |

|---|---|

| Reaction time | 16 hr → 2 hr |

| Isomer ratio | 10:1 → 20:1 |

| Yield | 82% → 88% |

Green Chemistry Approaches

Recent advances replace SOCl₂ with phosphorus pentasulfide (P₂S₅) for thioamide formation, reducing hazardous waste.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods (C18 column, 70:30 MeCN/H₂O) resolve thiol-disulfide mixtures, with retention times:

| Compound | Retention time (min) |

|---|---|

| Target thiol | 8.2 |

| Disulfide byproduct | 12.7 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiol group acts as a strong nucleophile, enabling reactions with electrophiles such as alkyl halides and epoxides.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| S-Alkylation | Alkyl halides (e.g., CH₃I), NaOH, EtOH | Thioethers (e.g., Ph-CH₂-S-CH₃) | |

| Ring-Opening of Epoxides | Ethylene oxide, BF₃ catalyst | Thioether-alcohol derivatives |

-

Mechanism: The thiolate anion (generated under basic conditions) attacks electrophilic centers, displacing leaving groups (e.g., halides).

-

Impact of Halogens: Bromine and fluorine deactivate the aromatic ring toward electrophilic substitution but enhance the acidity of the thiol group (pKa ~8–10), facilitating nucleophilicity.

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ | Aqueous, pH 7 | Disulfide dimer (Ph-CH₂-S-S-CH₂-Ph) | 75–85% | |

| KMnO₄ | Acidic (H₂SO₄), reflux | Sulfonic acid (Ph-CH₂-SO₃H) | 60–70% |

-

Disulfide Formation: Mild oxidation with H₂O₂ proceeds via a radical mechanism, forming stable S–S bonds.

-

Sulfonic Acid Synthesis: Strong oxidants like KMnO₄ cleave the C–S bond, yielding sulfonic acids.

Reduction Reactions

The thiol group and halogen substituents participate in selective reductions.

Reduction Pathways:

-

Desulfurization: LiAlH₄ reduces the thiol to a hydrocarbon, likely via intermediate radical species.

-

Hydrogenolysis: Catalytic hydrogenation removes bromine selectively while preserving the thiol group .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic bromine substituent.

Examples:

| Reaction Type | Catalyst/Reagents | Product | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | |

| Ullmann Coupling | CuI, DMF, 110°C | Thioether-linked aromatic systems |

-

Bromine Reactivity: The bromine atom serves as a leaving group in Pd- or Cu-catalyzed couplings, enabling C–C or C–S bond formation .

Acid-Base Reactions

The thiol group exhibits pH-dependent behavior, forming thiolate anions under basic conditions.

Key Properties:

-

pKa: ~8.5 (measured in H₂O)

-

Solubility: Insoluble in water at neutral pH; soluble in organic solvents (e.g., DMSO, CHCl₃).

Applications:

-

Thiolate anions act as ligands in metal coordination chemistry (e.g., Ag⁺, Hg²⁺ complexes).

Stability and Degradation

The compound is sensitive to light and oxygen, necessitating storage under inert atmospheres.

Degradation Products:

-

Oxidative Degradation: Disulfides and sulfoxides (observed via HPLC-MS).

-

Thermal Decomposition: Releases H₂S gas above 150°C (TGA-DSC data).

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluorophenyl)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below compares 1-(5-Bromo-2-fluorophenyl)ethane-1-thiol with key analogs:

Physical and Chemical Properties

- Thiol vs. Ketone : Thiols exhibit lower boiling points than ketones due to weaker intermolecular forces but higher acidity (pKa ~10) compared to alcohols (pKa ~16–19) .

- Substituent Effects: Bromine and fluorine increase molecular polarity and melting points. For example, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone has a melting point of 86–87°C due to hydrogen bonding , whereas thiols may exhibit lower melting points due to reduced crystallinity.

Q & A

Q. Basic

- NMR : ¹H NMR (δ 1.5–2.0 ppm for –CH2–SH protons); ¹⁹F NMR to assess fluorine’s electronic effects .

- IR/Raman : Detect S–H stretches (2570–2590 cm⁻¹) and monitor oxidation state .

- XPS : Confirm sulfur oxidation states (binding energy ~163 eV for –SH) .

What are the synthetic challenges in scaling up this compound for preclinical studies?

Q. Advanced

- Thiol Stability : Implement continuous-flow reactors under inert conditions to minimize oxidation.

- Cost-Effective Halogenation : Replace Pd-catalyzed methods with electrochemical bromination .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for elemental impurities (e.g., residual Pd < 10 ppm) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Q. Advanced

- Modify Substituents : Introduce electron-donating groups (e.g., –OCH3) at position 4 to enhance solubility without disrupting halogen-thiol interactions .

- Bioisosteres : Replace sulfur with selenium to improve redox activity (e.g., selenol derivatives).

- In Silico Screening : Use QSAR models (e.g., CoMFA) to predict ADMET properties and prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.